molecular formula C8H10ClN3 B11765766 6-Chloro-2-cyclopropyl-5-methylpyrimidin-4-amine

6-Chloro-2-cyclopropyl-5-methylpyrimidin-4-amine

Cat. No.: B11765766
M. Wt: 183.64 g/mol
InChI Key: YAXGQELQDGLZKV-UHFFFAOYSA-N
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Description

6-Chloro-2-cyclopropyl-5-methylpyrimidin-4-amine is a chemical compound with the molecular formula C8H10ClN3. It is a pyrimidine derivative, which is a class of organic compounds with a six-membered ring structure containing nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-cyclopropyl-5-methylpyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclopropyl-4,6-dichloropyrimidine with methylamine. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the substitution of the chlorine atoms with the amine group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-cyclopropyl-5-methylpyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amine or thiol derivatives, while coupling reactions can produce more complex pyrimidine-based structures.

Scientific Research Applications

6-Chloro-2-cyclopropyl-5-methylpyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-2-cyclopropyl-5-methylpyrimidin-4-amine involves its interaction with specific molecular targets. As a PDE10A inhibitor, it binds to the active site of the enzyme, preventing the breakdown of cyclic nucleotides such as cAMP and cGMP. This leads to increased levels of these signaling molecules, which can modulate various physiological processes, including neurotransmission and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-methylpyrimidin-4-amine
  • 2-Cyclopropyl-4,6-dichloropyrimidine
  • 5-Methyl-2-cyclopropylpyrimidine

Uniqueness

6-Chloro-2-cyclopropyl-5-methylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit PDE10A with high potency and selectivity makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C8H10ClN3

Molecular Weight

183.64 g/mol

IUPAC Name

6-chloro-2-cyclopropyl-5-methylpyrimidin-4-amine

InChI

InChI=1S/C8H10ClN3/c1-4-6(9)11-8(5-2-3-5)12-7(4)10/h5H,2-3H2,1H3,(H2,10,11,12)

InChI Key

YAXGQELQDGLZKV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N=C1Cl)C2CC2)N

Origin of Product

United States

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